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molecular formula C15H23NO2 B8594476 4-Benzyl-1-(2,3-dihydroxypropyl)piperidine

4-Benzyl-1-(2,3-dihydroxypropyl)piperidine

Cat. No. B8594476
M. Wt: 249.35 g/mol
InChI Key: LIFIPQVFRVSHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218404B1

Procedure details

2,2-Dimethyl-4-tosylmethyl-1,3-dioxolane. To a solution of solketal (2.00 mL, 16.0 mmol) in CH2Cl2 (50 mL) was added Et3N (4.50 mL, 32 mmol). A solution of p-toluensulfonyl chloride (4.30 g, 22 mmol) in CH2Cl2 (30 mL) was then added dropwise at 0° C. The resulting solution was stirred at 25° C. for 6 h, then. was diluted with CH2Cl2 (50 mL). This solution was washed with HCl (5%, 100 mL) and brine (100 mL), dried and concentrated in vacuo to afford the crude product. This was purified by flash-chromatography on silica gel using EtOAc/n-hexane as eluant to give the title compound as a colorless oil (2.03 g, 45%): 1H NMR (CDCl3) δ 1.31 (s, 3H), 1.34 (s, 3H), 2.45 (s, 3H), 3.77 (q, J=5.1 and 8.7 Hz, 1H), 3.90-4.10 (m, 3H), 4.28 (p, J=5.7 Hz, 1H), 7.35 (d, J=8.1 Hz, 2H), 7.80 (d, J=8.1 Hz, 2H);
Name
2,2-Dimethyl-4-tosylmethyl-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
CC1(C)OC(CS([C:11]2[CH:17]=[CH:16][C:14]([CH3:15])=[CH:13][CH:12]=2)(=O)=O)CO1.CC1(C)[O:24][CH:23]([CH2:25][OH:26])[CH2:22]O1.CC[N:30]([CH2:33][CH3:34])[CH2:31][CH3:32].[C:35]1(C)C=CC(S(Cl)(=O)=O)=CC=1>C(Cl)Cl>[CH2:15]([CH:35]1[CH2:32][CH2:31][N:30]([CH2:22][CH:23]([OH:24])[CH2:25][OH:26])[CH2:33][CH2:34]1)[C:14]1[CH:13]=[CH:12][CH:11]=[CH:17][CH:16]=1

Inputs

Step One
Name
2,2-Dimethyl-4-tosylmethyl-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCC(O1)CS(=O)(=O)C1=CC=C(C)C=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 25° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
This solution was washed with HCl (5%, 100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash-chromatography on silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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